Candida albicans Isocitrate Lyase (ICL) Inhibition versus the Mechanistic Control 3‑Nitropropionic Acid
1-(5-(5‑bromo‑2‑hydroxyphenyl)‑3‑phenyl‑4,5‑dihydro‑1H‑pyrazol‑1‑yl)ethanone inhibits recombinant Candida albicans ICL with an IC50 of 7.62 μM [1]. In a comparable spectrophotometric assay using phenylhydrazine as the derivatizing agent, the classical ICL inhibitor 3‑nitropropionic acid (3‑NPA) exhibits an IC50 of approximately 15 μM [2]. The 2‑fold difference suggests that the bromo‑hydroxyphenyl substitution on the pyrazoline core yields a more efficient ICL binding interaction than the simple nitroalkanoic acid scaffold.
| Evidence Dimension | IC50 against Candida albicans isocitrate lyase (recombinant enzyme) |
|---|---|
| Target Compound Data | IC50 = 7.62 ± 0.5 μM (n = 3) |
| Comparator Or Baseline | 3‑Nitropropionic acid (3‑NPA), IC50 ≈ 15 μM |
| Quantified Difference | ~2.0‑fold lower IC50 (greater potency) |
| Conditions | Recombinant Candida albicans ATCC 10231 ICL, phenylhydrazine‑isocitrate substrate, spectrophotometric detection, 30 min incubation |
Why This Matters
For groups developing antifungal agents, the 2‑fold potency advantage over the benchmark ICL inhibitor provides a clear quantitative rationale for selecting this specific pyrazoline scaffold over generic ICL inhibitors.
- [1] BindingDB Entry BDBM50402853 (CHEMBL2204152). Assay Description: Inhibition of recombinant Candida albicans ATCC 10231 ICL using phenylhydrazine and isocitrate as substrate assessed as formation of glyoxylate phenylhydrazone after 30 min by spectrophotometric analysis (ChEMBL_972063). View Source
- [2] Schloss, J. V., & Cleland, W. W. (1982). Inhibition of isocitrate lyase by 3‑nitropropionate, a reaction intermediate analog. Biochemistry, 21(18), 4420‑4427. View Source
